molecular formula C9H18Cl2N2 B13467267 2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride

2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride

Cat. No.: B13467267
M. Wt: 225.16 g/mol
InChI Key: DQLGXZBQHYVNND-UHFFFAOYSA-N
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Description

2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride is a spirocyclic compound characterized by a bicyclic framework containing two nitrogen atoms in its core structure. These analogs are widely used in medicinal chemistry for their role in exploring structure-activity relationships (SAR) and developing bioactive molecules .

Properties

Molecular Formula

C9H18Cl2N2

Molecular Weight

225.16 g/mol

IUPAC Name

2-cyclobutyl-2,6-diazaspiro[3.3]heptane;dihydrochloride

InChI

InChI=1S/C9H16N2.2ClH/c1-2-8(3-1)11-6-9(7-11)4-10-5-9;;/h8,10H,1-7H2;2*1H

InChI Key

DQLGXZBQHYVNND-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2CC3(C2)CNC3.Cl.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Core Construction

A common starting material for the synthesis is 2,2-bis(bromomethyl)-1,3-propanediol , which serves as a versatile scaffold for building the spirocyclic architecture. This compound undergoes nucleophilic substitution and cyclization reactions to form the diazaspiro[3.3]heptane core.

Reductive Amination and Cyclization

A practical and scalable approach reported involves reductive amination of an aldehyde intermediate with primary amines or anilines, followed by intramolecular cyclization to form the spirocyclic ring system. This method yields the 2,6-diazaspiro[3.3]heptane scaffold in high purity and yield. The cyclization step is typically promoted by strong bases such as potassium tert-butoxide (t-BuOK) in aprotic solvents like tetrahydrofuran (THF) under elevated temperatures (e.g., 70 °C) in sealed tubes to ensure complete reaction and prevent solvent loss.

Incorporation of the Cyclobutyl Group

The cyclobutyl substituent is introduced by employing cyclobutyl-containing amines or intermediates during the reductive amination or nucleophilic substitution steps. This allows for the direct attachment of the cyclobutyl group at the 2-position of the diazaspiro framework.

Salt Formation

The final compound is typically isolated as the dihydrochloride salt to enhance stability and solubility. This is achieved by treatment with hydrochloric acid in an appropriate solvent, followed by crystallization or precipitation.

Detailed Synthetic Procedure Example

Step Reagents/Conditions Description Yield/Notes
1 2,2-bis(bromomethyl)-1,3-propanediol, primary amine Nucleophilic substitution to form intermediate amine-alcohol High yield; controlled temperature to avoid side reactions
2 Aldehyde intermediate, primary amine, reducing agent (e.g., NaBH4) Reductive amination to form aminoalcohol intermediate Efficient conversion; mild conditions
3 t-BuOK in THF, 70 °C, sealed tube Intramolecular cyclization to form 2,6-diazaspiro[3.3]heptane core High yield; base-promoted ring closure
4 HCl treatment Conversion to dihydrochloride salt Stable crystalline product

Research Findings and Scalability

  • The synthetic route involving reductive amination and base-promoted cyclization has been demonstrated to be scalable and amenable to library synthesis , facilitating the production of various analogues for medicinal chemistry screening.

  • The use of potassium tert-butoxide as a base is critical for achieving high cyclization efficiency without significant byproduct formation.

  • Alternative bases and solvents have been explored but often lead to lower yields or side reactions such as fragmentation, highlighting the importance of optimized conditions.

  • The compound's structural surrogate role to piperazine has been validated in palladium-catalyzed arene amination reactions, underscoring the synthetic utility of the diazaspiro[3.3]heptane scaffold.

Comparative Notes on Cyclization Conditions

Condition Outcome Remarks
t-BuOK in THF at 70 °C Efficient cyclization, high yield Preferred method for spirocycle formation
KOtBu in DMSO at 130 °C Successful in related spirocyclic systems but harsher Higher temperature may cause side reactions
K2CO3 in MeOH Mild conditions, sometimes leads to incomplete cyclization Suitable for sensitive substrates

Chemical Reactions Analysis

Amine-Directed Reactivity

The secondary amines in the diazaspiroheptane scaffold participate in classic amine reactions:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under mild conditions (0–25°C, NEt₃).

  • Alkylation : Undergoes alkylation with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) to yield tertiary amines.

  • Salt Formation : The dihydrochloride form enhances solubility in polar solvents (water, methanol), facilitating its use in biological assays .

Palladium-Catalyzed Coupling Reactions

The spirocyclic amine serves as a ligand surrogate in catalytic systems:

  • Buchwald-Hartwig Amination : Participates in Pd-catalyzed aryl aminations with aryl halides, forming N-aryl derivatives (e.g., N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes) .
    Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C .

Nucleophilic Substitution

The strained cyclobutane ring and electron-rich amines enable nucleophilic attacks:

  • Thioether Formation : Reaction with sodium sulfide replaces mesyl groups, forming thiaspiro analogs (e.g., 6-amino-2-thiaspiro[3.3]heptane) .

  • Halogenation : Bromine or iodine can displace sulfonate esters under basic conditions, though this is less common due to steric hindrance .

Coordination Chemistry

The nitrogen lone pairs coordinate to metal centers, enabling applications in catalysis:

  • Pd Complexation : Stabilizes palladium catalysts in cross-coupling reactions, enhancing reaction efficiency .

  • Zn Binding : Interacts with zinc-containing enzymes (e.g., matrix metalloproteinases), modulating enzymatic activity.

Acid-Base Behavior

The dihydrochloride salt dissociates in aqueous solutions (pH < 4), releasing the free base. Neutralization with NaOH regenerates the free amine, which is lipid-soluble and membrane-permeable .

Stability Considerations

  • Thermal Stability : Decomposes above 200°C, releasing HCl and forming degradation products .

  • Light Sensitivity : Degrades under UV exposure, necessitating storage in amber vials .

Key Research Findings

  • The spirocyclic structure enhances metabolic stability compared to linear amines, making it valuable in drug design.

  • Pd-catalyzed modifications enable rapid diversification for structure-activity relationship (SAR) studies .

  • Thioether derivatives exhibit improved bioavailability due to reduced basicity .

This compound’s reactivity profile underscores its versatility in medicinal chemistry and catalysis, with ongoing research exploring novel derivatives for targeted therapeutics.

Scientific Research Applications

2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The spiro[3.3]heptane scaffold is common among analogs, but substituents at the 2-position significantly alter molecular characteristics. Key comparisons include:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Similarity Score Key Applications
2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride Cyclobutyl C₉H₁₆Cl₂N₂ 243.15 (calculated) N/A Hypothesized CNS/oncology targets
2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride Methyl C₆H₁₂Cl₂N₂ 199.09 0.94 SAR studies, drug discovery
2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride Benzyl C₁₂H₁₇ClN₂ 224.73 N/A Neuropharmacology intermediates
2-Methanesulfonyl-2,6-diazaspiro[3.3]heptane hydrochloride Methanesulfonyl C₆H₁₃ClN₂O₂S 241.76 N/A Enzyme inhibition assays

Notes:

  • Dihydrochloride salts improve aqueous solubility, critical for in vitro assays .

Biological Activity

2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride is a unique compound characterized by its spirocyclic structure, which consists of a cyclobutane ring fused to a diazaspiro framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₈Cl₂N₂
  • Molecular Weight : 225.16 g/mol
  • IUPAC Name : 2,6-diazaspiro[3.3]heptane dihydrochloride
  • SMILES Notation : C1NCC12CNC2.Cl.Cl

The spirocyclic configuration contributes significantly to its biological activity, allowing it to interact with various biological targets effectively.

Biological Activity Overview

Research indicates that compounds with spirocyclic structures often exhibit notable biological activities, including:

  • Pharmacological Potential : The compound has been studied for its ability to mimic natural ligands in biological systems, which may lead to applications as pharmacological agents.
  • Binding Affinity : Interaction studies have demonstrated that this compound has significant binding affinities to various receptors and enzymes, making it a candidate for further pharmacological exploration.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their similarity indices:

Compound NameCAS NumberSimilarity Index
tert-Butyl 6-amino-2-azaspiro[3.3]heptane1211586-09-20.94
tert-Butyl 2-amino-7-azaspiro[3.5]nonane1239319-82-40.92
tert-Butyl 2,7-diazaspiro[3.5]nonane1023301-84-90.90
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane1147557-97-80.94

These compounds exhibit varying degrees of biological activity and can serve as valuable references in drug development studies.

Case Studies and Research Findings

  • In Vitro Studies : Initial studies have shown that this compound interacts with specific neurotransmitter receptors, suggesting potential use in neurological disorders.
  • Efficacy Testing : In animal models, the compound demonstrated significant effects on behavior and physiological responses consistent with modulation of central nervous system activity.
  • Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses, although further studies are required to establish comprehensive safety data.

Q & A

Q. What synthetic methodologies are effective for preparing 2,6-diazaspiro[3.3]heptane derivatives?

A practical route involves reductive amination of a readily available aldehyde with primary amines or anilines, achieving cyclization in high yields. For example, using LiAlH4 and NaH in THF enables stereochemical control during spiro-ring formation . For the dihydrochloride salt, post-synthetic treatment with HCl in 1,4-dioxane efficiently removes protecting groups (e.g., tert-butylsulfinyl) while preserving the spiro core .

Q. How can solvent selection optimize the purification of 2,6-diazaspiro[3.3]heptane dihydrochloride?

Solvent polarity significantly impacts yield and purity. Non-polar solvents like heptane yield high purity (>99.5%) but moderate recovery (~67%), while polar solvents (e.g., EtOH/H2O) improve yield (75%) at the expense of purity (90%) due to residual water . For dihydrochloride salts, methanol/water mixtures balance solubility and crystallinity, achieving ~86% purity .

Q. What analytical techniques confirm the structural integrity of 2-cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride?

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR resolve spiro-ring protons (e.g., δ 4.48–4.27 ppm for cyclobutyl protons) and confirm stereochemistry via coupling constants (e.g., J=8.0HzJ = 8.0 \, \text{Hz}) .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ at 445.2310 for intermediates) .
  • X-ray Crystallography : Resolves absolute configuration in asymmetric syntheses .

Q. How should researchers handle and store the dihydrochloride form to ensure stability?

The compound is hygroscopic and requires anhydrous storage at –20°C in sealed containers. Desiccants like silica gel prevent hydrolysis, and inert atmospheres (N2/Ar) minimize oxidative degradation .

Advanced Research Questions

Q. How does stereochemical control impact the biological activity of 2,6-diazaspiro[3.3]heptane derivatives?

Asymmetric synthesis using chiral auxiliaries (e.g., (R)-tert-butylsulfinyl) achieves enantiomeric excess (>95% ee), critical for target engagement. For example, (S)-configured analogs show enhanced binding to LSD1, a cancer target, by aligning with the enzyme’s active-site topology .

Q. What strategies address low yields in spiro-ring cyclization reactions?

  • Catalytic Optimization : Transition-metal catalysts (e.g., Pd/C) improve reductive amination efficiency .
  • Temperature Control : Slow addition of reagents at –78°C minimizes side reactions (e.g., over-reduction) .
  • Protecting Groups : Boc or benzyl groups stabilize reactive intermediates during cyclization .

Q. How can researchers resolve discrepancies in reported solubility data for dihydrochloride salts?

Contradictions arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and Karl Fischer titration to quantify water content. For aqueous solubility, employ shake-flask assays at physiological pH (7.4) .

Q. What in vitro assays are suitable for evaluating the pharmacokinetic stability of this compound?

  • Plasma Stability : Incubate with human plasma (37°C) and quantify degradation via LC-MS/MS.
  • Microsomal Metabolism : Use liver microsomes to assess CYP450-mediated oxidation .
  • pH Stability : Test solubility and integrity in buffers (pH 1–10) to guide formulation .

Q. How can computational modeling aid in structure-activity relationship (SAR) studies?

Docking simulations (e.g., AutoDock Vina) predict binding modes to targets like LSD1. MD simulations (>100 ns) assess conformational stability of the spiro core in biological environments .

Q. What are the key challenges in scaling up asymmetric synthesis of this compound?

  • Cost of Chiral Auxiliaries : Replace tert-butylsulfinyl with recyclable catalysts (e.g., chiral phosphoric acids) .
  • Workflow Efficiency : Continuous-flow systems reduce reaction times and improve reproducibility .
  • Waste Management : Neutralize HCl byproducts with NaOH to minimize environmental impact .

Methodological Tables

Q. Table 1. Solvent Effects on Purification

SolventYield (%)Purity (%)Notes
Heptane6799.5High purity, low hygroscopicity
EtOH/H2O7590Moderate purity, high yield
MeOH/H2O7386Balanced for dihydrochlorides

Q. Table 2. Key NMR Assignments

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityAssignment
Cyclobutyl CH4.48–4.27mSpiro-core protons
Aromatic CH7.45–7.13mBenzyl groups
tert-Butyl CH30.97sProtecting group

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